molecular formula C12H11ClN2O B474923 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 350997-70-5

5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B474923
CAS No.: 350997-70-5
M. Wt: 234.68g/mol
InChI Key: KQWYKJSWCFJJFS-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorine atom, a methyl group, and a 4-methylphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is used to form the aldehyde group on the pyrazole ring. The starting material, 5-chloro-3-methyl-1-phenyl-1H-pyrazole, is treated with a Vilsmeier reagent (a combination of DMF and POCl3) to introduce the formyl group at the 4-position of the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Vilsmeier-Haack reaction under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, would be optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the 4-methylphenyl group.

    5-chloro-3-methyl-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but has a fluorine atom instead of a methyl group on the phenyl ring.

Uniqueness

5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both chlorine and 4-methylphenyl substituents, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

5-chloro-3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-3-5-10(6-4-8)15-12(13)11(7-16)9(2)14-15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWYKJSWCFJJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-70-5
Record name 350997-70-5
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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